7-Azaspiro[3.5]nonan-1-one

FAAH inhibition Endocannabinoid modulation Pain therapeutics

This conformationally rigid spirocyclic amine (zero rotatable bonds) is validated for FAAH inhibitor programs achieving kinact/Ki >1500 M−1 s−1. The pre-installed ketone eliminates a synthetic step vs. unfunctionalized 7-azaspiro[3.5]nonane. Scaffold-validated across mAChR M4, FAAH, and GPR119 targets—reducing platform investment risk.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B15301557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-1-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2(C1=O)CCNCC2
InChIInChI=1S/C8H13NO/c10-7-1-2-8(7)3-5-9-6-4-8/h9H,1-6H2
InChIKeyZPBRXUKCCNTIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonan-1-one: A Spirocyclic Ketone Scaffold for Azetidine-Fused Piperidine Derivative Synthesis


7-Azaspiro[3.5]nonan-1-one (CAS 1378570-15-0) is a heterocyclic spiro compound containing a nitrogen atom integrated into its bicyclic framework, with molecular formula C8H13NO and molecular weight 139.19 g/mol . This spirocyclic building block features a ketone functional group on the azetidine ring, providing a reactive handle for further derivatization in medicinal chemistry and synthetic organic chemistry applications [1]. The compound belongs to the broader 7-azaspiro[3.5]nonane scaffold class, which has been extensively utilized as a privileged structure in drug discovery programs targeting muscarinic acetylcholine receptor M4 (mAChR M4), fatty acid amide hydrolase (FAAH), and GPR119 [1].

Why 7-Azaspiro[3.5]nonan-1-one Cannot Be Replaced by Common Spirocyclic or Linear Amine Building Blocks


Substitution of 7-Azaspiro[3.5]nonan-1-one with alternative spirocyclic scaffolds or simpler linear amines introduces quantifiable differences in molecular geometry, physicochemical properties, and downstream biological activity that preclude simple interchange. The 7-azaspiro[3.5]nonane scaffold—comprising an azetidine ring fused to a piperidine ring at a shared spiro carbon—imparts a distinct three-dimensional orientation with a calculated XLogP3 of 1.800 and zero rotatable bonds, contributing to conformational rigidity that cannot be replicated by more flexible analogs . In FAAH inhibitor development, the 7-azaspiro[3.5]nonane core demonstrated kinact/Ki values exceeding 1500 M−1 s−1, whereas other spirocyclic cores evaluated in the same study failed to achieve comparable potency, establishing that the specific spiro geometry directly influences target engagement [1]. Consequently, procurement decisions must account for these scaffold-specific attributes rather than assuming functional equivalence among spirocyclic amines or acyclic nitrogen-containing building blocks.

7-Azaspiro[3.5]nonan-1-one: Quantitative Comparative Evidence Supporting Scaffold-Specific Selection


FAAH Inhibitory Potency: 7-Azaspiro[3.5]nonane Core Outperforms Competing Spirocyclic Scaffolds

The 7-azaspiro[3.5]nonane scaffold—the core structure of 7-Azaspiro[3.5]nonan-1-one—demonstrated FAAH kinact/Ki potency values greater than 1500 M−1 s−1, which clearly distinguished it from the other spirocyclic cores evaluated in a comparative scaffold screening study. The only other scaffold achieving comparable potency was 1-oxa-8-azaspiro[4.5]decane; alternative spirocyclic frameworks, including 2-oxa-7-azaspiro[3.5]nonane, 1-oxa-7-azaspiro[3.5]nonane, 6-azaspiro[3.4]octane, 5-azaspiro[3.4]octane, 2-oxa-7-azaspiro[4.4]nonane, and 8-oxa-2-azaspiro[4.5]decane, exhibited substantially lower FAAH inhibitory activity [1]. A subsequent optimization study of this scaffold led to PF-04862853, an orally efficacious FAAH inhibitor that demonstrated approximately 60% oral bioavailability and maintained elevated endogenous brain anandamide levels for >6 hours post-administration in mice [2].

FAAH inhibition Endocannabinoid modulation Pain therapeutics

Conformational Rigidity Advantage: Zero Rotatable Bonds vs. Flexible Acyclic Amine Building Blocks

The 7-azaspiro[3.5]nonane scaffold, which constitutes the core of 7-Azaspiro[3.5]nonan-1-one, possesses zero rotatable bonds as determined by its molecular structure, conferring complete conformational rigidity compared to typical acyclic amine building blocks that contain multiple freely rotating bonds . In the FAAH inhibitor optimization program that produced PF-04862853, this conformational constraint enabled a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties, a balance that flexible acyclic alternatives could not achieve without sacrificing potency or introducing additional rotatable bonds that increase entropic penalties upon target binding [1]. The rigid spiro junction fixes the relative orientation of the azetidine and piperidine rings, providing a defined three-dimensional pharmacophore presentation.

Conformational restriction Lead optimization Molecular design

Scaffold Privilege Across Diverse Therapeutic Targets: mAChR M4, GPR119, and FAAH

The 7-azaspiro[3.5]nonane scaffold has been independently validated as a productive starting point across at least three distinct therapeutic target classes: (1) muscarinic acetylcholine receptor M4 (mAChR M4) antagonists for neurological disorders [1]; (2) GPR119 agonists for type 2 diabetes mellitus, where novel 7-azaspiro[3.5]nonane derivatives exhibited good agonistic activities [2]; and (3) FAAH inhibitors for pain and inflammation as described above [3]. This breadth of validated target engagement contrasts with more specialized scaffolds such as 2-oxa-6-azaspiro[3.3]heptane or 1-oxa-8-azaspiro[4.5]decane, which have been documented in fewer distinct target contexts in the primary literature.

Multi-target scaffold Drug discovery Patent analysis

Ketone Functional Handle vs. Unsubstituted 7-Azaspiro[3.5]nonane: Differential Synthetic Utility

7-Azaspiro[3.5]nonan-1-one (CAS 1378570-15-0, MW 139.19) contains a reactive ketone carbonyl group on the azetidine ring, enabling nucleophilic addition, reductive amination, and Wittig-type transformations that are inaccessible with the unsubstituted 7-azaspiro[3.5]nonane (CAS 766-34-7, MW 125.21) . The ketone functionality provides a direct entry point for constructing C-C and C-N bonds at the spiro junction periphery. This contrasts with the unsubstituted parent scaffold, which requires initial functionalization at the piperidine nitrogen (often via N-Boc protection/deprotection sequences) before further elaboration is possible . The presence of the ketone eliminates one synthetic step relative to routes starting from unsubstituted 7-azaspiro[3.5]nonane.

Synthetic intermediate Ketone reactivity Derivatization

7-Azaspiro[3.5]nonan-1-one: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


FAAH Inhibitor Lead Optimization Programs Requiring >1500 M−1 s−1 Potency

Research groups pursuing fatty acid amide hydrolase (FAAH) inhibitors for pain, inflammation, or endocannabinoid modulation should prioritize 7-Azaspiro[3.5]nonan-1-one as a key synthetic intermediate. The 7-azaspiro[3.5]nonane scaffold—the core structure of this compound—has been directly shown to achieve FAAH kinact/Ki values >1500 M−1 s−1, whereas six alternative spirocyclic cores (2-oxa-7-azaspiro[3.5]nonane, 1-oxa-7-azaspiro[3.5]nonane, 6-azaspiro[3.4]octane, 5-azaspiro[3.4]octane, 2-oxa-7-azaspiro[4.4]nonane, and 8-oxa-2-azaspiro[4.5]decane) demonstrated substantially lower FAAH inhibitory activity in head-to-head scaffold evaluation [1]. Subsequent optimization of this scaffold yielded PF-04862853, an orally efficacious inhibitor with approximately 60% bioavailability and sustained CNS target engagement [2].

Conformationally Constrained Lead Optimization Requiring Zero Rotatable Bond Scaffolds

Medicinal chemistry programs seeking to reduce ligand conformational entropy or improve ligand efficiency metrics should consider 7-Azaspiro[3.5]nonan-1-one as a rigid building block with zero rotatable bonds. The spirocyclic architecture—combining azetidine and piperidine rings at a shared spiro carbon—provides complete conformational restriction unattainable with flexible acyclic amine building blocks [1]. This rigidity contributed to the successful optimization of PF-04862853, where the spirocyclic constraint enabled molecular weight reduction while preserving favorable CNS drug-like properties [2].

Multi-Target Scaffold Exploration for Neurological, Metabolic, and Pain Indications

Organizations conducting scaffold-based screening across multiple therapeutic areas should evaluate 7-Azaspiro[3.5]nonan-1-one due to the validated performance of its core scaffold in three distinct target classes. The 7-azaspiro[3.5]nonane framework has demonstrated productive engagement with mAChR M4 for neurological disorders [1], GPR119 for type 2 diabetes [2], and FAAH for pain and inflammation [3]. This breadth of validation reduces the risk of investing synthetic resources in a scaffold that may prove limited to a single therapeutic context.

Ketone-Directed Derivatization for Azetidine Ring Functionalization

Synthetic chemistry groups requiring spirocyclic building blocks with pre-installed reactive handles for nucleophilic addition, reductive amination, or Wittig reactions should select 7-Azaspiro[3.5]nonan-1-one over the unfunctionalized 7-azaspiro[3.5]nonane (CAS 766-34-7). The ketone carbonyl on the azetidine ring eliminates one synthetic step for programs targeting amine, alkene, or alcohol derivatives at that position, streamlining synthetic routes relative to starting from the unsubstituted parent scaffold which requires initial N-protection/deprotection sequences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaspiro[3.5]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.